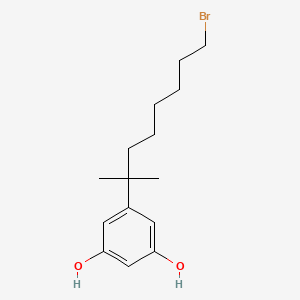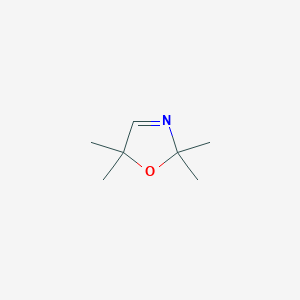
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide is a quaternary ammonium compound with a bromomethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide typically involves the reaction of N,N-dibutylbutan-1-amine with bromomethylating agents such as bromoform or bromomethane under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with the addition of a base such as sodium hydroxide to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or other substituted derivatives.
Oxidation: Brominated derivatives or oxides.
Reduction: Methylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide involves the interaction of the bromomethyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The compound’s quaternary ammonium structure also allows it to interact with biological membranes, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Chloromethyl)-N,N-dibutylbutan-1-aminium chloride
- N-(Iodomethyl)-N,N-dibutylbutan-1-aminium iodide
- N-(Hydroxymethyl)-N,N-dibutylbutan-1-aminium hydroxide
Uniqueness
N-(Bromomethyl)-N,N-dibutylbutan-1-aminium bromide is unique due to its specific bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
| 138234-96-5 | |
Molekularformel |
C13H29Br2N |
Molekulargewicht |
359.18 g/mol |
IUPAC-Name |
bromomethyl(tributyl)azanium;bromide |
InChI |
InChI=1S/C13H29BrN.BrH/c1-4-7-10-15(13-14,11-8-5-2)12-9-6-3;/h4-13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DJNWDVFENYTZPL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)


![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
